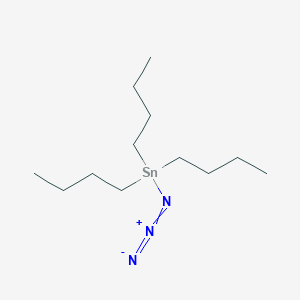

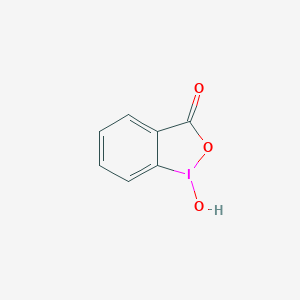

![molecular formula C25H16 B092911 9,9'-Spirobi[9H-fluorene] CAS No. 159-66-0](/img/structure/B92911.png)

9,9'-Spirobi[9H-fluorene]

Vue d'ensemble

Description

9,9'-Spirobi[9H-fluorene] is a compound characterized by its spiro-configuration, where two fluorene units are connected through a single spiro carbon atom. This unique structure imparts distinct physical and chemical properties, making it a valuable building block in various applications, including blue-light-emitting materials, porous organic polymers, and dye-sensitized solar cells .

Synthesis Analysis

The synthesis of derivatives of 9,9'-spirobi[9H-fluorene] has been achieved through various methods. An unexpected one-pot synthetic approach has been developed to create spiro[fluorene-9,9'-xanthene] (SFX) under specific conditions, which is a key step involving a thermodynamically controlled cyclization reaction . Additionally, the synthesis of selectively 4-substituted 9,9'-spirobifluorenes has been accomplished using catalytic [2 + 2 + 2]-cyclotrimerization, followed by further synthetic transformations . Moreover, novel polyquinolines containing 9,9'-spirobifluorene units have been synthesized via acid-catalyzed Friedlander condensation reactions .

Molecular Structure Analysis

The molecular structure of 9,9'-spirobi[9H-fluorene] derivatives is characterized by the spiro-configuration, which provides a three-dimensional framework. This structure is crucial in determining the properties of the compounds, such as organosolubility, optical transparency, and thermal stability . The spiro-configuration also allows for the modulation of photophysical properties by the introduction of various substituents .

Chemical Reactions Analysis

Chemical reactions involving 9,9'-spirobi[9H-fluorene] derivatives include the synthesis of fluorene-9-spiro-2'-(N-aryl-3',3'-dichloroaziridines) through the reaction of dichlorocarbene with N-fluorenylideneanilines, followed by hydrolysis to afford 9-chlorofluorene-9-carboxanilides . Additionally, the introduction of bay-annulated indigo (BAI) units to the fluorene or xanthene moiety of SFX has been explored, affecting the photophysical and electrochemical properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,9'-spirobi[9H-fluorene] derivatives are influenced by their molecular structure. These compounds exhibit high thermal stability, good solubility in common organic solvents, and the ability to form transparent, flexible films with low moisture absorption and dielectric constants . The photophysical properties, such as emission maxima and quantum yields, can be tuned by substituting different groups, which is beneficial for applications in light-emitting materials . Porous organic polymers based on these derivatives have shown exceptional hydrogen uptake capacity at low pressure, indicating potential for energy storage applications . In the context of dye-sensitized solar cells, derivatives with auxiliary acceptor groups have demonstrated remarkable light-harvesting efficiency and stability .

Applications De Recherche Scientifique

Electrochemical and Photophysical Properties : Sicard et al. (2019) explored the synthesis and properties of a 9,9'-Spirobi[9H-fluorene] derivative, highlighting its electrochemical and photophysical characteristics. This research contributes to understanding the fundamental properties of spirobifluorene derivatives for potential applications in optoelectronics (Sicard et al., 2019).

Organic Light-Emitting Diodes (OLEDs) : Seo and Lee (2017) synthesized a new host material based on 9,9'-Spirobi[9H-fluorene] for stable blue phosphorescent OLEDs. This work shows the potential of spirobi[9H-fluorene] derivatives in enhancing thermal stability and luminescence efficiency in OLEDs (Seo & Lee, 2017).

Three-Photon Excited Fluorescence and Absorption : Zhang et al. (2017) found that substituting fluorene with spirobi[9H-fluorene] significantly enhances three-photon-excited fluorescence and absorption. This indicates potential applications in materials for advanced optical technologies (Zhang et al., 2017).

Enantioselective Complexation : Cuntze et al. (1995) investigated the use of 9,9′‐spirobi[9H‐fluorene] in molecular clefts for enantioselective complexation of certain compounds. This research opens avenues for using spirobifluorene derivatives in chiral recognition processes (Cuntze et al., 1995).

Molecular Networks and Crystallography : Demers et al. (2005) synthesized and analyzed the crystal structures of tetranitro and tetracyano derivatives of 9,9‘-spirobi[9H-fluorene], which self-assemble into open supramolecular networks. These findings are significant for the design of porous materials in crystal engineering (Demers et al., 2005).

High Luminescence Pyrene Dyes : Sumi and Konishi (2010) synthesized a highly luminescent pyrene dye based on a spirobifluorene skeleton, demonstrating its potential for applications requiring high-brightness materials (Sumi & Konishi, 2010).

Novel Polyimides : Zhang et al. (2010) prepared novel polyimides derived from spiro[fluorene-9,9′-xanthene], showcasing their organosolubility, optical transparency, and thermal stability. This is particularly relevant for advanced polymer materials (Zhang et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFCXVRWFNAHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

192005-02-0 | |

| Record name | 9,9′-Spirobi[9H-fluorene], homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192005-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80166552 | |

| Record name | 9,9'-Spirobi(9H-fluorene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9'-Spirobi[9H-fluorene] | |

CAS RN |

159-66-0 | |

| Record name | 9,9'-Spirobi(9H-fluorene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Spirobi(9H-fluorene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of 9,9'-spirobifluorene is C25H16, and its molecular weight is 332.40 g/mol. []

A: 9,9'-Spirobifluorene typically exhibits characteristic UV-Vis absorption peaks between 225-328 nm, attributed to its conjugated system. [, ] Additionally, its derivatives display strong photoluminescence in the 390-430 nm region. [] NMR studies reveal distinct chemical shifts for protons and carbons in the aromatic region, confirming its structure and the influence of substituents. [, , ]

A: Introducing n-hexyl chains significantly improves the solubility of 9,9'-spirobifluorene derivatives in polar organic solvents, making them more suitable for solution-based processing techniques. []

A: Thermal analysis reveals that 9,9'-spirobifluorene derivatives are generally stable, with evaporation temperatures ranging from 300 to 700 °C. [] Many of these compounds exist in a stable amorphous state in the solid phase. []

A: Full ortho-linkage in 9,9'-spirobifluorene oligomers hinders π-conjugation between fluorene units, leading to high triplet energies (ET = 2.80 eV). This property makes them suitable as host materials for blue phosphorescent emitters in OLED applications. []

A: Poly(9,9'-spirobifluorene-manganese porphyrin) films, formed via anodic oxidation, act as heterogeneous catalysts for alkene epoxidation reactions. [] These films utilize iodobenzene diacetate and iodosylbenzene as oxidants for the epoxidation process. []

A: Density functional theory (DFT) calculations, particularly at the B3LYP/6-31G(d) level, have been extensively employed to optimize the geometry and investigate the electronic properties of 9,9'-spirobifluorene oligomers. [, ] These calculations provide valuable insights into the HOMO, LUMO energies, HOMO-LUMO energy gaps, ionization potential (IP), electron affinity (EA), and reorganization energy, offering a comprehensive understanding of their electronic behavior. [, ] Time-dependent DFT (TD-DFT) calculations have been used to simulate and analyze their absorption and emission spectra. [, ]

A: Theoretical calculations, often combined with experimental measurements, help elucidate the origin and behavior of circularly polarized luminescence in chiral 9,9'-spirobifluorene derivatives. [, ] These calculations provide information about electronic transitions, excited state geometries, and the contribution of different molecular subunits to the observed chiroptical properties. [, ]

A: Incorporating electron-accepting substituents at the 4-position of 9,9'-spirobifluorene generally leads to a bathochromic shift (red shift) in the emission maxima, moving them towards the blue region of the visible spectrum. [] Conversely, electron-donating groups at the same position tend to cause a hypsochromic shift (blue shift). []

A: Extending the π-system through the addition of pyrene, anthracene, or similar moieties generally results in a red shift of the emission maxima compared to the parent 9,9'-spirobifluorene. [] This modification also often leads to an increase in the quantum yield of fluorescence. []

A: Crivello's reagent, often composed of a nitrate salt and a strong acid, enables regioselective nitration of 9,9'-spirobifluorene under mild conditions. [] The dinitrate salt plays a crucial role in generating the nitronium ion, the active electrophile in the reaction. [] This reagent system provides a controlled and efficient method for synthesizing specific nitro-substituted 9,9'-spirobifluorene derivatives. []

A: 9,9'-Spirobifluorene derivatives find extensive use in OLEDs, acting as both host materials for phosphorescent emitters and as emissive layers themselves. [, , ] Their rigid, non-planar structure, high triplet energy levels, and good charge carrier mobility make them suitable for developing efficient and color-tunable OLED devices. [, , ]

A: Certain 9,9'-spirobifluorene derivatives, particularly those with strong electron-accepting units like perylenediimides, have shown promise as non-fullerene acceptors in OSCs. [, ] Their ability to form efficient electron transport layers and their complementary light absorption properties with donor materials contribute to improved device performance. [, ]

A: The inherent non-planar and rigid structure of 9,9'-spirobifluorene often hinders close packing in the solid state. [] When functionalized with hydrogen-bonding groups, it can lead to the formation of porous hydrogen-bonded networks. [] These networks exhibit significant void spaces capable of accommodating guest molecules, making them potentially suitable for applications such as gas storage or separation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.